molecular formula C13H13F2NO B2784260 N-[4-(2,2-Difluoro-1-methylcyclopropyl)phenyl]prop-2-enamide CAS No. 2361638-35-7

N-[4-(2,2-Difluoro-1-methylcyclopropyl)phenyl]prop-2-enamide

Cat. No.: B2784260
CAS No.: 2361638-35-7
M. Wt: 237.25
InChI Key: GRDSWBVGUVRCKB-UHFFFAOYSA-N
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Description

N-[4-(2,2-Difluoro-1-methylcyclopropyl)phenyl]prop-2-enamide is a synthetic organic compound with the molecular formula C13H13F2NO and a molecular weight of 237.25. This compound is characterized by the presence of a difluoromethylcyclopropyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,2-Difluoro-1-methylcyclopropyl)phenyl]prop-2-enamide typically involves the reaction of 4-(2,2-difluoro-1-methylcyclopropyl)aniline with prop-2-enoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,2-Difluoro-1-methylcyclopropyl)phenyl]prop-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[4-(2,2-Difluoro-1-methylcyclopropyl)phenyl]prop-2-enamide is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of agrochemicals and materials science research.

Mechanism of Action

The mechanism of action of N-[4-(2,2-Difluoro-1-methylcyclopropyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylcyclopropyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Difluoro-1-methylcyclopropyl)aniline
  • 4-(2,2-Difluoro-1-methylcyclopropyl)phenol

Uniqueness

N-[4-(2,2-Difluoro-1-methylcyclopropyl)phenyl]prop-2-enamide is unique due to the presence of the prop-2-enamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and enhances its potential for various applications.

Properties

IUPAC Name

N-[4-(2,2-difluoro-1-methylcyclopropyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO/c1-3-11(17)16-10-6-4-9(5-7-10)12(2)8-13(12,14)15/h3-7H,1,8H2,2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDSWBVGUVRCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(F)F)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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